molecular formula C32H54N2O2 B10851039 N-(4-morpholinophenyl)docos-13-enamide

N-(4-morpholinophenyl)docos-13-enamide

Cat. No.: B10851039
M. Wt: 498.8 g/mol
InChI Key: BNCLSGYMSOUADZ-KTKRTIGZSA-N
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Description

N-(4-Morpholinophenyl)docos-13-enamide is a synthetic organic compound characterized by a morpholine-substituted phenyl group linked via an amide bond to a 22-carbon unsaturated fatty acid chain (docos-13-enamide).

Properties

Molecular Formula

C32H54N2O2

Molecular Weight

498.8 g/mol

IUPAC Name

(Z)-N-(4-morpholin-4-ylphenyl)docos-13-enamide

InChI

InChI=1S/C32H54N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(35)33-30-22-24-31(25-23-30)34-26-28-36-29-27-34/h9-10,22-25H,2-8,11-21,26-29H2,1H3,(H,33,35)/b10-9-

InChI Key

BNCLSGYMSOUADZ-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N2CCOCC2

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinophenyl)docos-13-enamide typically involves the reaction of 13-docosenoic acid with 4-morpholinophenylamine in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the condensation reaction. The process may also involve the use of solvents to dissolve the reactants and improve the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinophenyl)docos-13-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Mechanism of Action

The mechanism of action of N-(4-morpholinophenyl)docos-13-enamide involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or synthetic pathways. Below is a comparative analysis using evidence-derived examples and hypothesized properties:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Features Observed/Predicted Properties Source Context
N-(4-Morpholinophenyl)docos-13-enamide Morpholine-phenyl + C22 unsaturated amide High lipophilicity; potential membrane interaction Hypothesized based on structure
N-(4-Morpholinophenyl)-4-(1H-pyrazol-1-yl)benzamide Morpholine-phenyl + pyrazole-benzamide Toxic biogenic amine; fermentation dynamics Fermented kombucha tea
N-(3-Fluoro-4-((2-(3-(2-hydroxyethyl)ureido)pyridin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide Fluorophenyl + pyrazole-carboxamide + urea Synthetic intermediate; potential bioactivity Patent synthesis

Key Findings:

Functional Group Impact on Bioactivity: The pyrazole-containing analog (from kombucha) is identified as a toxic biogenic amine, suggesting that heterocyclic substituents (e.g., pyrazole) may enhance biological interactions compared to the aliphatic chain in the target compound . Fluorinated derivatives (e.g., the compound in ) exhibit enhanced electronic effects and metabolic stability due to the fluorine atom, a feature absent in this compound.

Physicochemical Properties :

  • The long unsaturated chain in the target compound likely increases lipophilicity (predicted logP > 8) compared to shorter-chain analogs like N-(9-oxodecyl)acetamide (logP ~3–4) . This property could influence bioavailability and tissue distribution.
  • Morpholine-containing compounds generally exhibit moderate water solubility due to the polar heterocycle, but this is counterbalanced by hydrophobic substituents (e.g., benzamide or fatty acid chains).

Synthetic Complexity: The target compound’s synthesis would require coupling a morpholine-phenylamine with docos-13-enoyl chloride, a process less complex than multi-step urea/fluorination reactions seen in patent examples .

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